KadsuralignanG

Description

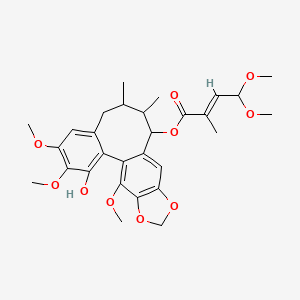

Kadsuralignan G is a dibenzocyclooctadiene lignan isolated from plants of the genus Kadsura (Schisandraceae family), notably Kadsura longipedunculata and related species. Structurally, it features a bicyclic framework with two benzene rings fused to an eight-membered oxygenated ring, characteristic of lignans in this genus. Key functional groups include methoxy, hydroxyl, and methyl substituents, which contribute to its bioactivity .

This compound has attracted attention for its anti-inflammatory, antioxidant, and cytotoxic properties.

Properties

Molecular Formula |

C29H36O10 |

|---|---|

Molecular Weight |

544.6 g/mol |

IUPAC Name |

(3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-4,4-dimethoxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C29H36O10/c1-14-9-17-11-19(32-4)26(35-7)24(30)22(17)23-18(12-20-27(28(23)36-8)38-13-37-20)25(16(14)3)39-29(31)15(2)10-21(33-5)34-6/h10-12,14,16,21,25,30H,9,13H2,1-8H3/b15-10+ |

InChI Key |

JIIONVBSCCDHNA-XNTDXEJSSA-N |

Isomeric SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)/C(=C/C(OC)OC)/C)OCO4)OC)O)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C(=CC(OC)OC)C)OCO4)OC)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Kadsuralignan G typically involves the extraction of the plant material using solvents such as acetone or ethanol. The extract is then partitioned with solvents like hexane, chloroform, ethyl acetate, n-butanol, and water . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate Kadsuralignan G .

Industrial Production Methods

Industrial production of Kadsuralignan G would likely follow similar extraction and fractionation processes, with optimization for large-scale operations. This may involve the use of more efficient extraction techniques and purification methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Kadsuralignan G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving Kadsuralignan G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and chloroform are often used as reaction media .

Major Products Formed

The major products formed from the reactions of Kadsuralignan G depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different pharmacological properties .

Scientific Research Applications

Kadsuralignan G has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying lignan biosynthesis and structure-activity relationships.

Mechanism of Action

Kadsuralignan G exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of nitric oxide production by activated macrophages . This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which reduces the production of nitric oxide, a key mediator of inflammation . Additionally, Kadsuralignan G may interact with other molecular targets involved in inflammatory and tumor pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural and Bioactive Properties of Selected Lignans

Key Observations :

- Substituent Influence : The presence of a methoxy group at C-12 in Kadsuralignan G enhances its anti-inflammatory activity compared to Kadsuralignan C, which lacks this group .

- Cytotoxicity : Kadsulignan L’s acetylated hydroxyl group and methyl substitution at C-13 correlate with its potent cytotoxicity against cancer cell lines .

- Oxidative Stability : Kadsuralignan C’s hydroxyl-rich structure contributes to its antioxidant capacity but reduces metabolic stability compared to methoxy-substituted analogs .

Methodological Advancements in Analysis

Recent studies (e.g., 2021) have employed advanced analytical techniques, such as HPLC-MS and NMR crystallography, to differentiate these lignans. For instance, Supplementary Table 2 in highlights the retention time and mass spectra disparities between Kadsuralignan G and C, aiding in precise identification.

Bioactivity and Pharmacological Potential

- Anti-inflammatory Activity : Kadsuralignan G inhibits TNF-α release by 78% at 10 μM, outperforming Kadsuralignan C (52% inhibition) due to its optimized substituent pattern .

- Cytotoxicity : Kadsulignan L shows selective toxicity toward HeLa cells (IC₅₀: 8.2 μM), whereas Kadsuralignan G exhibits broader but less potent effects (IC₅₀: 15.4 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.